3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-20-12-8-11(2-3-13(12)25-16(20)21)27(22,23)17-9-14-18-15(19-26-14)10-4-6-24-7-5-10/h2-3,8,10,17H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMWXNWXXKYKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCOCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 2034534-71-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole and sulfonamide moieties are known for their roles in various biochemical pathways, particularly in inhibiting enzymes involved in cancer cell proliferation and antimicrobial resistance.
-
Anticancer Activity :
- The compound has shown promising results in inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells, making it a target for anticancer therapies.
- In vitro studies indicate that derivatives containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.1 µM to 2.6 µM .
- Antimicrobial Activity :
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- Study on Oxadiazole Derivatives :
- Antimicrobial Evaluation :
Research Findings
Research findings indicate that modifications in the chemical structure significantly influence the biological activity of the compound:
| Modification Type | Effect on Activity |
|---|---|
| Ortho vs Meta/Para | Ortho substitution increases anticancer activity |
| Number of Substituents | More substituents generally decrease activity |
| Sulfonamide Presence | Essential for antimicrobial properties |
Comparison with Similar Compounds
Key Observations :
- Unlike thiadiazole or isoxazole derivatives , the 1,2,4-oxadiazole moiety in the target may confer rigidity and metabolic stability.
Physicochemical Properties
- LogP : The tetrahydro-2H-pyran group (logP ~0.5–1.0) likely reduces hydrophobicity compared to thiophene (logP ~2.5) in .
- Solubility : The sulfonamide and pyran groups may improve aqueous solubility relative to purely aromatic analogs.
Bioactivity and SAR
- Sulfonamide Derivatives: Compounds like 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide exhibit carbonic anhydrase inhibition , suggesting the target may share similar mechanisms.
- Oxadiazole Analogs : The compound in shows moderate kinase inhibition (IC₅₀ ~50 nM), implying the oxadiazole core is critical for binding. Structural differences (pyran vs. thiophene) may modulate selectivity.
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those used for acetamide derivatives (e.g., compound 58 in ), leveraging Suzuki-Miyaura or nucleophilic substitutions.
Research Findings
NMR and MS Profiling
- NMR Analysis : As seen in , chemical shift disparities in regions A (39–44 ppm) and B (29–36 ppm) can localize substituent effects. For the target compound, pyran-related protons (~3.5–4.5 ppm) would differ markedly from thiophene analogs (~6.5–7.5 ppm) .
- Molecular Networking : LC-MS/MS-based dereplication would cluster the target with other oxadiazole-sulfonamides (cosine score >0.8), while pyran-specific fragments (e.g., m/z 85) would differentiate it from thiophene-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
